

BN82002 Hydrochloride: A Technical Guide to its Inhibition of CDC25 Phosphatase

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Compound of Interest

Compound Name: BN82002 hydrochloride

Cat. No.: B1256705

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Introduction

Cell Division Cycle 25 (CDC25) phosphatases are a family of dual-specificity protein phosphatases that play a critical role in the regulation of the cell cycle.[1][2] By dephosphorylating and activating cyclin-dependent kinases (CDKs), they act as key gatekeepers for entry into and progression through different phases of the cell cycle.[1][3] The aberrant activity of CDC25 phosphatases is frequently observed in various human cancers, making them an attractive target for the development of novel anticancer therapeutics.[1] **BN82002 hydrochloride** is a potent and selective inhibitor of the CDC25 phosphatase family, demonstrating significant anti-proliferative activity in both in vitro and in vivo models.[2][4] This technical guide provides an in-depth overview of the inhibitory properties of BN82002, including its quantitative inhibitory data, detailed experimental methodologies, and the signaling pathway it targets.

Quantitative Inhibitory Data

BN82002 hydrochloride has been characterized as a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family.[4][5] Its inhibitory activity has been quantified against various CDC25 isoforms and in a range of human cancer cell lines.

In Vitro CDC25 Isoform Inhibition

The half-maximal inhibitory concentration (IC₅₀) values of BN82002 against recombinant human CDC25 isoforms are summarized in the table below. The data highlights the compound's potent activity against CDC25A, B, and C. BN82002 also demonstrates approximately 20-fold greater selectivity for CDC25 phosphatases over the CD45 tyrosine phosphatase.^[4]^[5]

| CDC25 Isoform | IC ₅₀ (μM) |
|---------------------------|-----------------------------------|
| CDC25A | 2.4 ^[4] ^[5] |
| CDC25B2 | 3.9 ^[4] ^[5] |
| CDC25B3 | 6.3 ^[5] |
| CDC25C | 5.4 ^[4] ^[5] |
| CDC25C (catalytic domain) | 4.6 ^[4] ^[5] |

In Vitro Anti-proliferative Activity

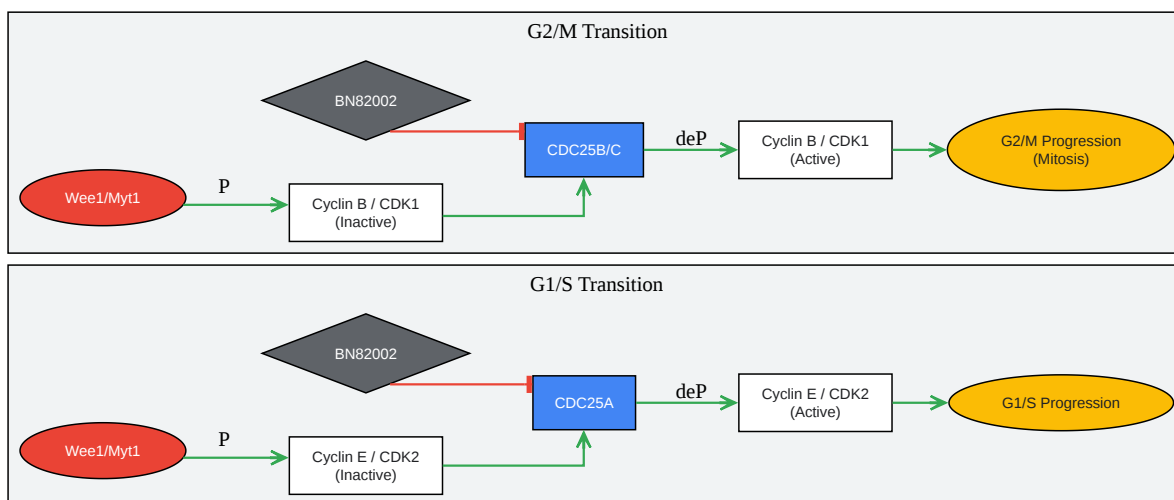
The anti-proliferative effects of BN82002 have been evaluated in various human tumor cell lines. The IC₅₀ values for cell growth inhibition are presented below. The pancreatic cancer cell line MIA PaCa-2 was found to be the most sensitive to BN82002.

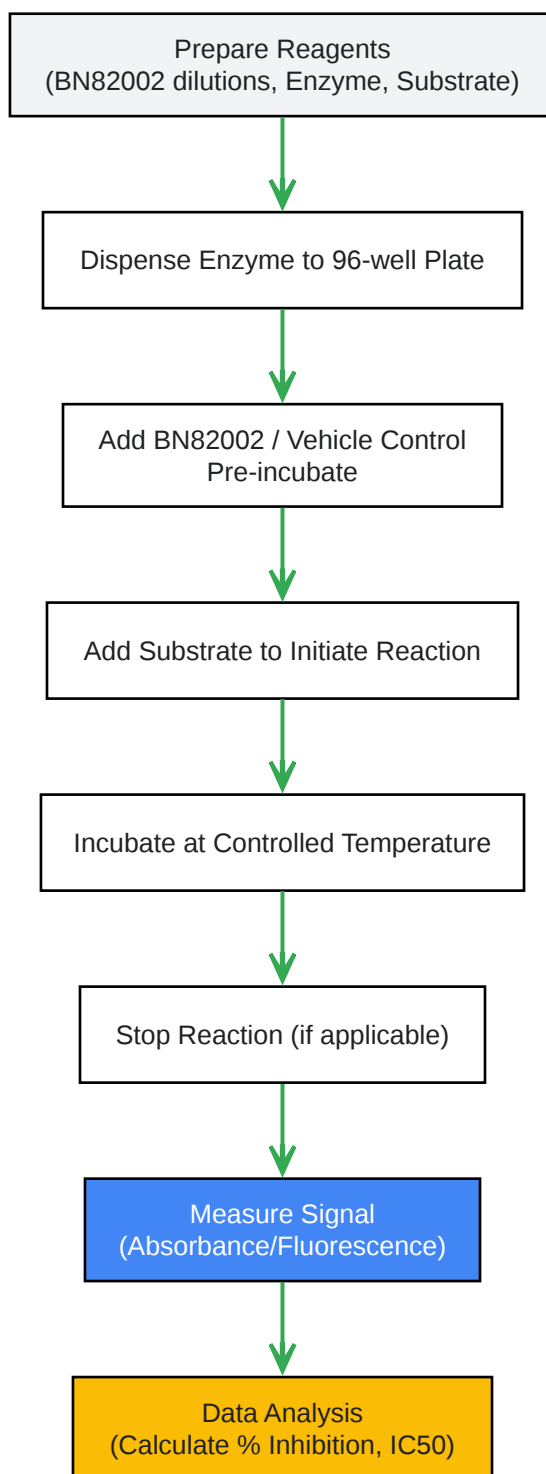
| Cell Line | Cancer Type | IC ₅₀ (μM) |
|------------|-------------|-----------------------|
| MIA PaCa-2 | Pancreatic | 7.2 |
| HT-29 | Colon | 32.6 |

Signaling Pathway

CDC25 phosphatases are crucial activators of cyclin-dependent kinases (CDKs), which are the master regulators of the cell cycle. CDKs form complexes with cyclins, and their activity is tightly controlled by phosphorylation. The Wee1 and Myt1 kinases phosphorylate CDK1 (also known as CDC2) on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), holding the CDK/cyclin complex in an inactive state.^[3] CDC25 phosphatases remove these inhibitory phosphate groups, leading to the activation of the CDK/cyclin complex and subsequent cell cycle

progression.[3] BN82002 exerts its effect by inhibiting CDC25, thereby preventing the activation of CDKs and causing cell cycle arrest.[1]





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